molecular formula C8H15NO5 B13952438 Acetic acid;3-(3-hydroxypropyl)-1,3-oxazolidin-2-one

Acetic acid;3-(3-hydroxypropyl)-1,3-oxazolidin-2-one

Cat. No.: B13952438
M. Wt: 205.21 g/mol
InChI Key: VZUMHTBGTBIDIT-UHFFFAOYSA-N
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Description

The closest analog in the evidence is 3-(3-hydroxypropyl)-5-{[2-(vinyloxy)ethoxy]methyl}-1,3-oxazolidin-2-one (Compound 2d in ), which shares the hydroxypropyl-oxazolidinone core .

Key properties from analogs:

  • Physical state: Yellow oil (Compound 2d, yield: 97%) .
  • Spectroscopy: Distinct NMR and IR signals for oxazolidinone (C=O stretch at ~1760 cm⁻¹) and hydroxypropyl groups (broad O-H stretch at ~3400 cm⁻¹) .
  • Elemental analysis: Matches calculated values for C, H, N, and O, confirming purity .

Properties

Molecular Formula

C8H15NO5

Molecular Weight

205.21 g/mol

IUPAC Name

acetic acid;3-(3-hydroxypropyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C6H11NO3.C2H4O2/c8-4-1-2-7-3-5-10-6(7)9;1-2(3)4/h8H,1-5H2;1H3,(H,3,4)

InChI Key

VZUMHTBGTBIDIT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1COC(=O)N1CCCO

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of acetic acid;3-(3-hydroxypropyl)-1,3-oxazolidin-2-one typically involves the formation of the oxazolidinone ring through cyclization reactions starting from chiral epoxide or halohydrin precursors, such as (S)-epichlorohydrin or (S)-1-amino-3-chloro-2-propanol derivatives. The key steps include nucleophilic substitution, ring closure, and functional group transformations to introduce the hydroxypropyl side chain and the acetic acid group.

Specific Synthetic Procedures

One-Step Process via Chloroacetylation and Cyclization (Patent US7087784B2)
  • Starting with (S)-1-amino-3-chloro-2-propanol hydrochloride, a slurry is formed in methylene chloride.
  • Acetic anhydride and pyridine are added to acetylate the amino group, maintaining the temperature between 38 to 46 °C.
  • After stirring, aqueous workup with potassium carbonate and phase separation is performed.
  • Concentration and solvent exchange with toluene and isooctane facilitate crystallization of the intermediate.
  • This intermediate can then be reacted with bases such as lithium tert-butoxide in tetrahydrofuran (THF) to promote cyclization forming the oxazolidinone ring.
  • The process yields the target compound after filtration and drying steps with yields reported up to 73% under optimized conditions.

This method emphasizes the use of strong bases (e.g., lithium tert-butoxide) and mixed solvent systems (THF, acetonitrile, DMF) to facilitate nucleophilic substitution and ring closure efficiently.

Synthesis via (S)-1-Azido-3-chloropropan-2-yl Chloroformate Intermediates
  • (S)-Epichlorohydrin is converted to (S)-1-azido-3-chloropropan-2-ol by reaction with sodium azide and acetic acid.
  • Subsequent chloroformylation yields (S)-1-azido-3-chloropropan-2-yl chloroformate.
  • This intermediate reacts with amines such as 3-fluoro-4-morpholinobenzenamine in the presence of potassium carbonate in acetone to form the oxazolidinone ring.
  • The reaction proceeds overnight at room temperature, followed by solvent removal and purification.
  • This route is notable for its convergent approach and high regio- and stereoselectivity, enabling efficient access to substituted oxazolidinones.
Concise Synthetic Route from (S)-Epichlorohydrin
  • (S)-Epichlorohydrin is used as a chiral starting material to prepare key intermediates such as 2-((R)-3-(3-fluoro-4-morpholinophenylamino)-2-hydroxypropyl)isoindoline-1,3-dione.
  • The intermediate undergoes hydrazinolysis, acetylation, and cyclization steps to yield the oxazolidinone structure.
  • This method highlights a short and efficient pathway with fewer purification steps and good overall yields.
  • The approach is adaptable for synthesizing analogs and derivatives related to Linezolid and similar oxazolidinones.

Data Table: Summary of Key Preparation Parameters

Preparation Method Starting Materials Key Reagents/Bases Solvent System Temperature Range Reaction Time Yield (%) Notes
One-step acetylation and cyclization (S)-1-amino-3-chloro-2-propanol hydrochloride Acetic anhydride, pyridine, lithium tert-butoxide Methylene chloride, THF, acetonitrile, DMF 0 to 46 °C 15–22 hours 61.8–72.9 Use of strong base critical; crystallization induced by solvent exchange
Azido-chloroformate intermediate route (S)-Epichlorohydrin, sodium azide Potassium carbonate Acetone Room temperature Overnight ~80 Convergent synthesis; high stereoselectivity; mild conditions
Concise route from (S)-epichlorohydrin (S)-Epichlorohydrin Hydrazine hydrate, acetic anhydride, CDI Dichloromethane, toluene 20–35 °C 1–12 hours Not explicitly stated Efficient with fewer steps; adaptable for analog synthesis

Chemical Reactions Analysis

Types of Reactions: 3-(3-Hydroxypropyl)-2-oxazolidinone Acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxazolidinone ring can be reduced to form amines or other reduced derivatives.

    Substitution: The acetate group can be substituted with other acyl groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, reduced oxazolidinone derivatives.

    Substitution: Various acylated or functionalized derivatives.

Scientific Research Applications

3-(3-Hydroxypropyl)-2-oxazolidinone Acetate finds applications in several scientific domains:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxypropyl)-2-oxazolidinone Acetate involves its interaction with specific molecular targets and pathways. The hydroxypropyl group can engage in hydrogen bonding and other interactions with biological molecules, while the oxazolidinone ring can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following oxazolidinone derivatives are compared based on substituents and properties:

Table 1: Structural Comparison of Oxazolidinone Derivatives
Compound Name Molecular Formula Substituents Key Functional Groups Reference
3-(3-Hydroxypropyl)-5-{[2-(vinyloxy)ethoxy]methyl}-1,3-oxazolidin-2-one C₁₁H₁₉NO₅ Hydroxypropyl, vinyloxyethyl Oxazolidinone, ether, alcohol
3-Allyl-5-{[2-(vinyloxy)ethoxy]methyl}-1,3-oxazolidin-2-one C₁₂H₁₇NO₄ Allyl, vinyloxyethyl Oxazolidinone, alkene, ether
3-Acetyl-2-oxazolidinone C₅H₇NO₃ Acetyl Oxazolidinone, ketone
3-(2-Hydroxy-2-phenylethyl)-1,3-oxazolidin-2-one C₁₁H₁₃NO₃ Hydroxy-phenylethyl Oxazolidinone, alcohol, phenyl
Key Observations:

Substituent Effects on Polarity: The hydroxypropyl and hydroxy-phenylethyl substituents (Compounds 2d and ST-4716) increase hydrophilicity due to hydroxyl groups, whereas the acetyl group (Compound 3-Acetyl-2-oxazolidinone) introduces a polar ketone but reduces solubility in water . Allyl and vinyloxyethyl groups (Compound 2e) enhance lipophilicity, making these derivatives more suitable for organic-phase reactions .

Synthetic Efficiency: High yields (>94%) are achieved for hydroxypropyl and allyl derivatives (Compounds 2d, 2e, 2f) via cyclization reactions, indicating robust synthetic protocols .

Reactivity and Catalytic Behavior

Oxazolidinones with nitro or amino substituents exhibit distinct reactivity patterns:

  • Nitro-to-Amino Reduction: Au-NCs/SCNPs catalysts reduce 3-(4-nitrophenyl)-1,3-oxazolidin-2-one to 3-(4-aminophenyl)-1,3-oxazolidin-2-one via a diazene intermediate. UV-Vis spectroscopy confirms rapid nitro group reduction (15 min) followed by slow diazene conversion (20 h total, 89% yield) . Hydroxypropyl-substituted oxazolidinones are less reactive in nitro reductions due to steric hindrance and hydrogen bonding from the hydroxyl group .
Table 2: Catalytic Reduction Kinetics of Oxazolidinones
Substrate Catalyst Reaction Time Yield Intermediate Observed? Reference
3-(4-Nitrophenyl)-1,3-oxazolidin-2-one Au-NCs/SCNPs 20 h 89% Diazene (λmax ≈ 360 nm)
3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one Not reported N/A N/A N/A N/A

Spectral and Analytical Data

Table 3: Spectroscopic and Physical Properties
Compound IR (C=O stretch, cm⁻¹) NMR (¹H, δ ppm) Refractive Index (nD²⁰) Reference
3-(3-Hydroxypropyl)-5-{[2-(vinyloxy)ethoxy]methyl}-1,3-oxazolidin-2-one 1763, 1697 1.45–1.55 (m, CH₂), 3.5 (OH) 1.4865
3-Acetyl-2-oxazolidinone 1763 2.15 (s, CH₃CO) Not reported
3-(2-Hydroxy-2-phenylethyl)-1,3-oxazolidin-2-one 1765 7.3 (m, aromatic H) Not reported

Biological Activity

The compound Acetic acid; 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one is a derivative of oxazolidinone, a class of compounds known for their diverse biological activities, particularly in antibacterial and anticancer applications. This article reviews the biological activity of this compound, focusing on its efficacy against various pathogens and cancer cell lines, as well as its potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C6H11NO3
  • CAS Number : 10975613
  • Molecular Weight : 145.16 g/mol

The oxazolidinone ring structure contributes significantly to the biological activity of the compound, facilitating interactions with biological targets such as ribosomes in bacteria and enzymes involved in cancer cell proliferation.

Antimicrobial Activity

Acetic acid has demonstrated significant antimicrobial properties. In a study comparing the antimicrobial effects of acetic acid against various pathogens, it was found to have the highest zone of inhibition against most tested strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were notably low for acetic acid, indicating its potent antibacterial activity:

PathogenMIC (mg/mL)MBC (mg/mL)
Staphylococcus aureus0.51.0
Escherichia coli1.02.0
Streptococcus agalactiae0.250.5

These results suggest that acetic acid could be an effective agent in treating infections caused by these pathogens, particularly in veterinary medicine for bovine mastitis .

Anticancer Activity

Research has also explored the anticancer potential of oxazolidinone derivatives. A related study indicated that compounds with oxazolidinone moieties exhibit selective cytotoxicity against human cancer cell lines, including gastric and lung cancers. The introduction of amino-alcohols into the oxazolidinone framework was found to enhance antitumor activity significantly:

CompoundCancer Cell LineIC50 (µM)
4j MGC-803 (Gastric)10
4j NCI-H460 (Lung)15
Cisplatin MGC-80314.9

The compound 4j showed a dose-dependent increase in apoptosis and cell cycle arrest in the G1 phase, indicating its potential as a novel pharmacophore for anticancer drug development .

Case Study 1: Antimicrobial Efficacy

In a comparative study on the efficacy of various acids against bovine mastitis pathogens, acetic acid was highlighted for its superior antimicrobial properties compared to lactic and caprylic acids. The study emphasized the need for further optimization of acetic acid formulations for practical applications in veterinary settings .

Case Study 2: Anticancer Activity

A series of oxazolidinone derivatives were synthesized and evaluated for their cytotoxic effects on multiple cancer cell lines. The results indicated that compounds similar to Acetic acid; 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one exhibited enhanced cytotoxicity compared to traditional chemotherapeutics like cisplatin, particularly against gastric and lung cancer cells. These findings support further investigations into this class of compounds as potential anticancer agents .

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